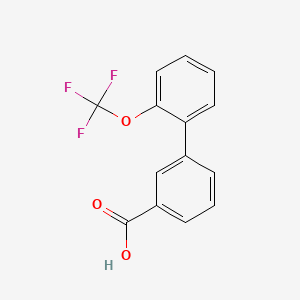
2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid
概要
説明
2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid (TFBC) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TFBC is a derivative of biphenyl, which is a common organic compound used in the production of plastics, dyes, and pharmaceuticals. The introduction of a trifluoromethoxy group in the biphenyl structure has resulted in unique properties that make TFBC an interesting compound for research.
科学的研究の応用
Organic Synthesis and Chemical Transformations
Research has demonstrated innovative routes for synthesizing compounds with trifluoromethyl substituents, highlighting the versatility of trifluoromethylated compounds in organic chemistry. For example, studies have elaborated rational strategies for preparing pyridine- and quinolinecarboxylic acids bearing trifluoromethyl substituents. These methods include the deoxygenative fluorination of suitable carboxylic acids and the displacement of ring-bound halogens by trifluoromethylcopper generated in situ, showcasing the trifluoromethyl group's importance in medicinal chemistry and agricultural chemistry due to its unique physicochemical properties (Cottet, Marull, Lefebvre, & Schlosser, 2003).
Catalysis and Chemical Reactions
In catalysis, trifluoromethyl groups enhance the reactivity and selectivity of various chemical reactions. A study on scandium trifluoromethanesulfonate as a catalyst revealed its high efficiency in acylation reactions and esterification of alcohols by carboxylic acids. This showcases the role of trifluoromethanesulfonate salts in facilitating chemical transformations, underscoring the trifluoromethyl group's influence on reaction outcomes (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Materials Science and Engineering
The incorporation of trifluoromethyl groups into materials has been explored for enhancing properties such as stability and functionality. Lanthanide-potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks have been investigated for gas sorption, proton conductivity, and luminescent sensing of metal ions. These frameworks illustrate the trifluoromethyl group's impact on the development of functional materials with potential applications in sensing, catalysis, and energy storage (Zhou, Deng, Wang, Xu, Yin, & Liu, 2016).
Environmental and Green Chemistry
The trifluoromethyl group's role in developing environmentally benign chemical processes has also been highlighted. For instance, the CO2-expanded solvent system for palladium-catalyzed C–H bond activation of benzene signifies the exploration of trifluoromethyl groups in enhancing catalytic efficiency while considering environmental impact. This approach demonstrates the potential for incorporating trifluoromethyl groups into methodologies that align with the principles of green chemistry (Liang, Xiong, Guo, & Yin, 2010).
作用機序
Target of Action
The primary target of 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid is Dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are vital components of DNA and RNA.
Mode of Action
The compound interacts with DHODH, inhibiting its function . .
Biochemical Pathways
By inhibiting DHODH, the compound disrupts the de novo pyrimidine synthesis pathway . This disruption can affect various downstream processes, including DNA replication and RNA transcription, potentially leading to a decrease in cellular proliferation.
Result of Action
The inhibition of DHODH and the subsequent disruption of pyrimidine synthesis can lead to a decrease in cellular proliferation . This could potentially be leveraged for therapeutic purposes, particularly in the context of diseases characterized by abnormal cell growth.
生化学分析
Biochemical Properties
2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid plays a significant role in biochemical reactions, particularly in interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative processes, such as cytochrome P450 enzymes. These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid can interact with proteins involved in signal transduction pathways, potentially influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid on various cell types and cellular processes are diverse. In certain cell lines, this compound has been shown to modulate cell signaling pathways, including those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These pathways are crucial for regulating gene expression, cell proliferation, and apoptosis. Furthermore, 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid can influence cellular metabolism by affecting the activity of metabolic enzymes, leading to alterations in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their function. For example, it may inhibit the activity of cytochrome P450 enzymes by occupying the enzyme’s active site, preventing the binding of natural substrates. Additionally, 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Dosage Effects in Animal Models
The effects of 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular responses to stimuli. At high doses, 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid can induce toxic or adverse effects, including hepatotoxicity and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .
Metabolic Pathways
2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid is involved in several metabolic pathways, primarily those related to oxidative metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may have distinct biological activities and can further interact with other metabolic enzymes and cofactors. The involvement of 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid in these pathways can influence metabolic flux and the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid can affect its localization and activity, influencing its overall biochemical effects .
Subcellular Localization
The subcellular localization of 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid is determined by various targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid within these compartments can influence its activity and function, contributing to its overall biochemical properties .
特性
IUPAC Name |
3-[2-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(18)19/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIWIUNVLRWUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588081 | |
| Record name | 2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
765276-04-8 | |
| Record name | 2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


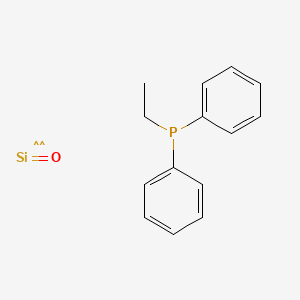
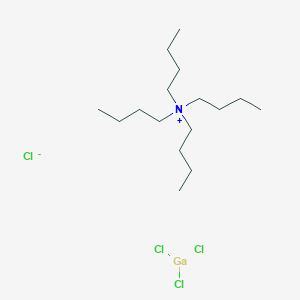


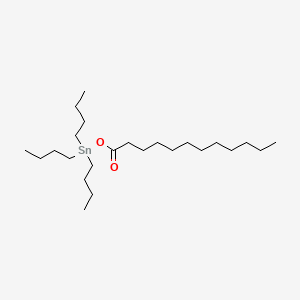
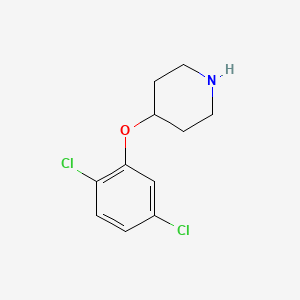
![Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate](/img/structure/B1611837.png)
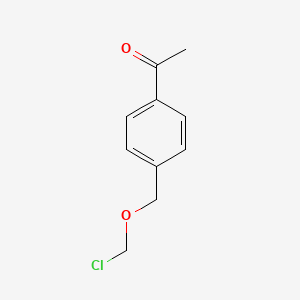
![3-[(Cyclopentylcarbonyl)amino]benzoic acid](/img/structure/B1611840.png)
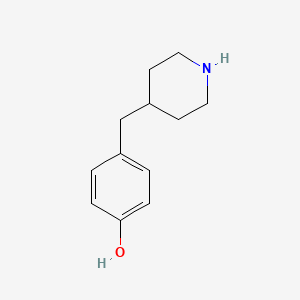
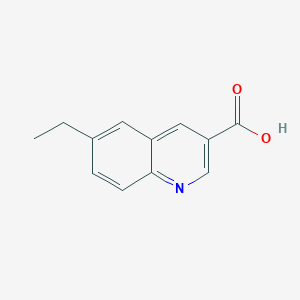

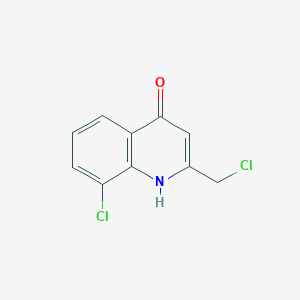
![[1,4]Diazepan-1-YL-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenyl]-methanone](/img/structure/B1611849.png)